1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone

Description

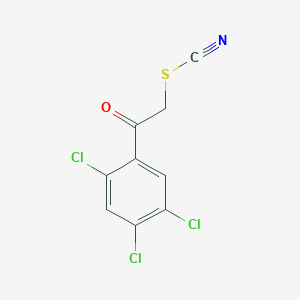

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone is a chlorinated aromatic ketone derivative characterized by a 2,4,5-trichlorophenyl group attached to an ethanone moiety substituted with a thiocyanate (-SCN) group at the 2-position. Its molecular formula is C₉H₄Cl₃NOS, with a molecular weight of 268.5 g/mol.

Properties

Molecular Formula |

C9H4Cl3NOS |

|---|---|

Molecular Weight |

280.6 g/mol |

IUPAC Name |

[2-oxo-2-(2,4,5-trichlorophenyl)ethyl] thiocyanate |

InChI |

InChI=1S/C9H4Cl3NOS/c10-6-2-8(12)7(11)1-5(6)9(14)3-15-4-13/h1-2H,3H2 |

InChI Key |

SFVSFELEAUUFPH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC(=C1Cl)Cl)Cl)C(=O)CSC#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone typically involves the reaction of 2,4,5-trichlorophenyl derivatives with thiocyanate sources under specific conditions. One common method involves the reaction of 2,4,5-trichlorophenylacetic acid with thiocyanate in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve yield .

Chemical Reactions Analysis

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiocyanate group to thiol or amine derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone has several scientific research applications:

Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Mechanism of Action

The mechanism of action of 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone involves its interaction with specific molecular targets. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological processes, leading to antimicrobial or antifungal effects .

Comparison with Similar Compounds

Structural Differences :

- Target Compound: 1-(2,4,5-Trichlorophenyl)-2-thiocyanatoethanone contains a thiocyanate (-SCN) group.

- 2,4,5-Trichloroacetophenone: Features an acetyl (-COCH₃) group instead of thiocyanate .

Metabolic Pathways: In poultry, 2,4,5-trichloroacetophenone is identified as a minor metabolite of tetrachlorvinphos, formed via oxidation of 1-(2,4,5-trichlorophenyl)-ethanediol. The thiocyanate derivative may undergo distinct metabolic pathways due to the -SCN group’s propensity for nucleophilic reactions or decomposition to cyanide .

The thiocyanate group in the target compound could introduce additional toxicity risks, such as cyanide release under specific conditions.

Propionic Acid Derivatives (e.g., 2-(2,4,5-Trichlorophenyl)propionic acid)

Functional Group Comparison :

Physicochemical Properties :

- Solubility : The carboxylic acid group enhances water solubility via ionization, whereas the thiocyanate group likely reduces solubility due to its hydrophobic nature.

- Acidity: Propionic acid derivatives exhibit higher acidity (pKa ~4.8) compared to the neutral thiocyanatoethanone.

Hydroxyacetophenone Derivatives

Substituent Effects :

- Hydroxyacetophenones (e.g., 1-(2-Hydroxy-5-methoxyphenyl)-2-phenylethanone ): Hydroxyl (-OH) groups increase polarity and hydrogen-bonding capacity, contrasting with the electron-withdrawing chlorine atoms in the target compound.

- Impact on Reactivity: Chlorine substituents enhance stability and lipophilicity, making the target compound more suitable for non-polar environments (e.g., lipid membranes) compared to hydroxyacetophenones.

Synthesis Methods: Hydroxyacetophenones are often synthesized via Friedel-Crafts acylation or nucleophilic substitution . The target compound’s synthesis might involve similar strategies, with thiocyanate introduction via nucleophilic displacement of a halide or sulfonate leaving group.

Data Tables

Research Findings

- Metabolic Studies: The thiocyanatoethanone derivative may share metabolic pathways with 2,4,5-trichloroacetophenone, but the -SCN group’s reactivity could lead to unique byproducts (e.g., cyanide) .

- Synthesis Gaps: While hydroxyacetophenones are well-documented , the target compound’s synthesis remains unexplored in the provided evidence.

- Toxicity Concerns : Analogous compounds like Thiophene fentanyl hydrochloride highlight the need for thorough toxicological studies, as hazards may arise from uncharacterized metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.